molecular formula C7H4ClNO2 B1229548 5-Chlorobenzo[d]isoxazol-3-ol CAS No. 24603-63-2

5-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1229548
CAS No.: 24603-63-2
M. Wt: 169.56 g/mol
InChI Key: WIZWHBRFTCYPDN-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]isoxazol-3-ol is an organic compound belonging to the class of benzisoxazolones. It features a benzene ring fused to an isoxazolone moiety, with a chlorine atom at the 5-position.

Biochemical Analysis

Biochemical Properties

5-Chlorobenzo[d]isoxazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to maintain its activity over extended periods, although some degradation may occur . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects are also important to consider, as they can determine the dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, leading to changes in the levels of key metabolites. These interactions can have significant effects on overall metabolic processes, influencing cellular energy production, biosynthesis, and other essential functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime, followed by cyclization to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production methods for this compound often employ catalyst-free and microwave-assisted techniques to enhance efficiency and yield. These methods are designed to be eco-friendly and cost-effective, minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Chlorobenzo[d]isoxazol-3-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: 5-Chlorobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern and the presence of the chlorine atom at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, this compound exhibits enhanced antimicrobial and antifungal activities, which are attributed to the presence of the chlorine atom .

Properties

IUPAC Name

5-chloro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZWHBRFTCYPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395402
Record name 5-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-63-2
Record name 5-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Chlorobenzo[d]isoxazol-3-ol interact with its target and what are the downstream effects?

A: this compound (CBIO) acts as an inhibitor of D-amino acid oxidase (DAO) [, ]. DAO is an enzyme that breaks down D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, CBIO leads to increased levels of D-serine in the brain. This, in turn, enhances NMDA receptor activity. Studies have shown that CBIO can influence seizure development, likely through its effects on D-serine and downstream signaling pathways like ERK [].

Q2: How does this compound impact pain pathways?

A: Research suggests that CBIO exhibits analgesic effects, specifically targeting formalin-induced tonic pain in rat models []. This effect is attributed to its inhibition of DAO activity in the spinal cord. Notably, CBIO's analgesic action appears to be specific to tonic pain, with minimal impact on acute nociception. The study suggests that a significant portion of formalin-induced tonic pain is "DAO-sensitive," highlighting spinal DAO as a potential target for chronic pain management.

Q3: Are there any in vivo methods to study the effects of this compound on D-amino acid oxidase activity?

A: Yes, renal microdialysis in rats has been used to study the effects of CBIO on DAO activity in vivo []. This technique involves administering a non-fluorescent D-kynurenine derivative, 6-methylthio-D-kynurenine (MeS-D-KYN), which is converted to fluorescent 5-methylthiokynurenic acid (MeS-KYNA) by DAO. By measuring MeS-KYNA levels in the microdialysate, researchers can assess DAO activity in real-time. Studies have shown that CBIO effectively suppresses MeS-KYNA production in a dose-dependent manner, confirming its inhibitory effect on DAO in a living organism.

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